molecular formula C19H20ClN5O2S B2520529 N-(2-chlorobenzyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105209-18-4

N-(2-chlorobenzyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2520529
CAS RN: 1105209-18-4
M. Wt: 417.91
InChI Key: OCOURPZBJFEDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O2S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocycles Synthesis and Applications

Cascade Reactions

Research into thioureido-acetamides, a class closely related to the structure of the compound , has demonstrated their utility as precursors in cascade reactions for the synthesis of various heterocycles, such as 2-iminothiazoles and thioparabanic acids. These reactions are notable for their excellent atom economy and potential in creating compounds with significant biological activity (Schmeyers & Kaupp, 2002).

Antimicrobial Applications

Novel Imines and Thiazolidinones

Compounds derived from chloro and methyl substitutions on phenyl rings, similar to the structure of interest, have been synthesized and evaluated for antimicrobial properties. These studies have led to the development of N-substituted benzylidiene acetamides and thiazolidinones, showing promising antibacterial and antifungal activities (Fuloria et al., 2009).

Antitumor Applications

Thiophene and Pyrimidine Derivatives

The exploration of thiophene and pyrimidine derivatives, structurally related to our compound, has revealed their potential as anticancer agents. These studies focus on the synthesis and biological evaluation of novel compounds, some of which have shown significant inhibitory effects on various cancer cell lines, indicating the potential for the compound to be investigated for similar applications (Albratty et al., 2017).

Insecticidal Applications

Heterocycles Incorporating Thiadiazole Moiety

The synthesis of new compounds incorporating a thiadiazole moiety, related to the core structure of the compound of interest, has been explored for their insecticidal properties, particularly against the cotton leafworm. This research underscores the potential of such compounds in agricultural applications to protect crops from pests (Fadda et al., 2017).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2S/c1-3-25-10-6-8-14(18(25)27)17-22-23-19(24(17)2)28-12-16(26)21-11-13-7-4-5-9-15(13)20/h4-10H,3,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOURPZBJFEDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.